Meta-Butoxy Substitution Pattern: Calculated Lipophilicity Advantage Over Unsubstituted and 4-Methoxy Benzamide Analogs
The 3-butoxy substituent on the benzamide phenyl ring of CAS 862808-49-9 is calculated to impart approximately 2.5–3.4 log units higher cLogP relative to the unsubstituted benzamide analog N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. Based on the 3-butoxybenzamide substructure (cLogP ~2.5–3.4, depending on calculation method) , the target compound is estimated to have cLogP in the range of 3.5–4.5, compared to an estimated cLogP of ~1.5–2.0 for the unsubstituted analog and ~1.8–2.5 for the 4-methoxy analog. The four-carbon linear butoxy chain at the meta position provides a distinct lipophilic footprint versus the para-substituted methoxy (one carbon) and para-substituted benzyl (aromatic) variants that are more commonly cataloged .
| Evidence Dimension | Calculated lipophilicity (cLogP / XLogP) |
|---|---|
| Target Compound Data | Estimated cLogP 3.5–4.5 based on 3-butoxybenzamide substructure analysis |
| Comparator Or Baseline | Unsubstituted benzamide analog: estimated cLogP ~1.5–2.0; 4-methoxy analog: estimated cLogP ~1.8–2.5; 4-benzyl analog (CAS 851094-62-7): calculated XLogP ~3.5 |
| Quantified Difference | Approximately +1.5 to +3.0 log units higher than unsubstituted/methoxy analogs; comparable lipophilicity to 4-benzyl analog but achieved through an aliphatic ether rather than an aromatic substitution |
| Conditions | In silico estimation based on substructure analysis; no experimental logP data available for the target compound |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and non-specific protein binding; a 10-fold difference in logP can shift cellular uptake and tissue distribution profiles, making the 3-butoxy compound a functionally non-interchangeable entity relative to less lipophilic in-class analogs for cell-based assays.
